7-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride
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Overview
Description
7-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C11H9ClF3N3 and a molecular weight of 275.66 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a quinoline ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride typically involves the reaction of 7-(trifluoromethyl)quinoline-2-carboxylic acid with appropriate reagents to form the carboximidamide derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its application in pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline-2-carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
7-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its target sites more effectively. The quinoline ring structure is known to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 7-(Trifluoromethyl)quinoline-2-carboxylic acid
- 7-(Trifluoromethyl)quinoline-2-carboxamide
- 7-(Trifluoromethyl)quinoline-2-carboxylate
Uniqueness
7-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride stands out due to its unique combination of a trifluoromethyl group and a carboximidamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1179362-10-7 |
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Molecular Formula |
C11H9ClF3N3 |
Molecular Weight |
275.66 g/mol |
IUPAC Name |
7-(trifluoromethyl)quinoline-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C11H8F3N3.ClH/c12-11(13,14)7-3-1-6-2-4-8(10(15)16)17-9(6)5-7;/h1-5H,(H3,15,16);1H |
InChI Key |
FPWHCSVOBQKXQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C(=N)N)C(F)(F)F.Cl |
Origin of Product |
United States |
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